2,4,6-Trimethylbenzene-1,3,5-triamine
Overview
Description
2,4,6-Trimethylbenzene-1,3,5-triamine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cation Selectivity in Ionophores :
- Research by Kim et al. (2007) in the journal Talanta discusses the synthesis and potentiometric evaluation of new compounds, including 1,3,5-tris(thiazolylhydroxy)-2,4,6-trimethylbenzene and related derivatives. These compounds were examined for their ion-selective properties, particularly towards mono and divalent cations under various pH conditions. The study found that some electrodes based on these compounds exhibited a Nernstian response to ammonium and potassium under alkaline conditions and a substantial response to silver ion under acidic conditions (Kim et al., 2007).
Metallogels and Silver Nanoparticles :
- A 2015 study in the journal Chemistry by Paul, Sarkar, and Dastidar utilized 1,3,5-tris(nicotinamidomethyl)-2,4,6-trimethylbenzene for generating Ag(I) coordination polymers and coordination-polymer-based gels. These silver metallogels, upon exposure to visible light, produced silver nanoparticles, which demonstrated effectiveness in catalyzing the reduction of 4-nitrophenolate to 4-aminophenolate without any exogenous reducing agent (Paul, Sarkar, & Dastidar, 2015).
Coordination Polymers and Network Structures :
- Liu et al. (1999) in Inorganica Chimica Acta explored the reaction of a new aryl-heterocyclic tripodal ligand, 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, with copper(II) complexes. This reaction formed a novel two-dimensional network complex, showcasing the potential of this compound in creating intricate molecular structures (Liu et al., 1999).
Molecular Structure and NMR Assignments :
- The study by Sun et al. (2000) reported on the molecular structure and NMR assignments of 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, providing detailed insights into its structural and chemical properties. The crystal packing was stabilized by O-H--N hydrogen bonding, illustrating the compound's potential in forming stable structures (Sun et al., 2000).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
A related compound, 2,4,6-triamino-1,3,5-trinitrobenzene (tatb), has been studied extensively . TATB is an insensitive High Explosive (HE) and its initial decomposition mechanism is believed to be a dehydration reaction that forms mono- and di-furazans
Action Environment
It is known that the compound is a solid, usually white to light yellow crystals, and is soluble in water and polar organic solvents . This suggests that its action may be influenced by factors such as pH, temperature, and the presence of other solutes.
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBKLRRAALOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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